

# DL-Threonine methyl ester hydrochloride CAS number and molecular weight

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## Compound of Interest

Compound Name: *DL-Threonine methyl ester hydrochloride*

Cat. No.: *B1591484*

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## An In-depth Technical Guide to DL-Threonine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DL-Threonine methyl ester hydrochloride** is a derivative of the essential amino acid DL-Threonine. As a readily available and reactive building block, it serves as a crucial intermediate in various chemical syntheses, particularly in the fields of peptide chemistry and drug discovery. Its structural similarity to the endogenous amino acid threonine allows for its application in metabolic studies and as a potential modulator of physiological processes. This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and metabolic fate of **DL-Threonine methyl ester hydrochloride**, tailored for professionals in research and development.

### Chemical and Physical Properties

A summary of the key chemical and physical data for **DL-Threonine methyl ester hydrochloride** is presented in the table below.

Property	Value
CAS Number	62076-66-8
Molecular Formula	C <sub>5</sub> H <sub>12</sub> ClNO <sub>3</sub>
Molecular Weight	169.61 g/mol
Appearance	White to off-white solid
Synonyms	Methyl DL-threonate hydrochloride, DL-2-Amino-3-hydroxybutanoic acid methyl ester hydrochloride

## Synthesis Protocols

The synthesis of **DL-Threonine methyl ester hydrochloride** is most commonly achieved through the esterification of DL-Threonine. Two prevalent methods are detailed below.

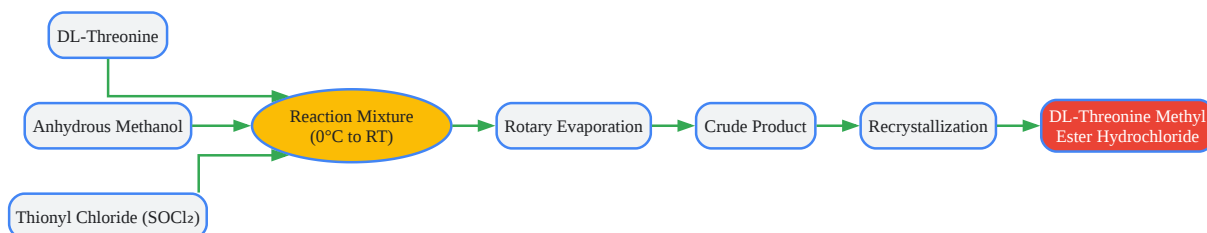
### Method 1: Fischer Esterification using Thionyl Chloride

This is a classic and efficient method for the synthesis of amino acid esters.

Experimental Protocol:

- Suspend DL-Threonine in anhydrous methanol at a cooled temperature (typically 0 to -10 °C).
- Slowly add thionyl chloride (SOCl<sub>2</sub>) dropwise to the suspension with constant stirring. The thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 16-48 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
- Remove the solvent and any excess reagents under reduced pressure using a rotary evaporator.

- The resulting crude product, **DL-Threonine methyl ester hydrochloride**, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.



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Synthesis of **DL-Threonine Methyl Ester Hydrochloride** via Thionyl Chloride.

## Method 2: Esterification using Chlorotrimethylsilane (TMSCl)

This method provides a milder alternative for the esterification process.

Experimental Protocol:

- To a suspension of DL-Threonine in methanol at room temperature, slowly add chlorotrimethylsilane (TMSCl).
- Stir the resulting mixture at room temperature for the time required for the reaction to complete, as monitored by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the amino acid methyl ester.
- The product can be further purified by washing with a non-polar solvent to remove any remaining impurities.

## Applications in Research and Drug Development

### Peptide Synthesis

**DL-Threonine methyl ester hydrochloride** is a valuable building block in peptide synthesis. The esterification of the carboxylic acid group allows for the protection of this functionality, enabling the selective formation of peptide bonds at the amino group. The methyl ester can be readily hydrolyzed under basic conditions to regenerate the carboxylic acid for subsequent coupling reactions. Threonine derivatives are crucial in synthesizing complex peptides, including those with post-translational modifications.<sup>[1]</sup>

### Drug Design and Discovery

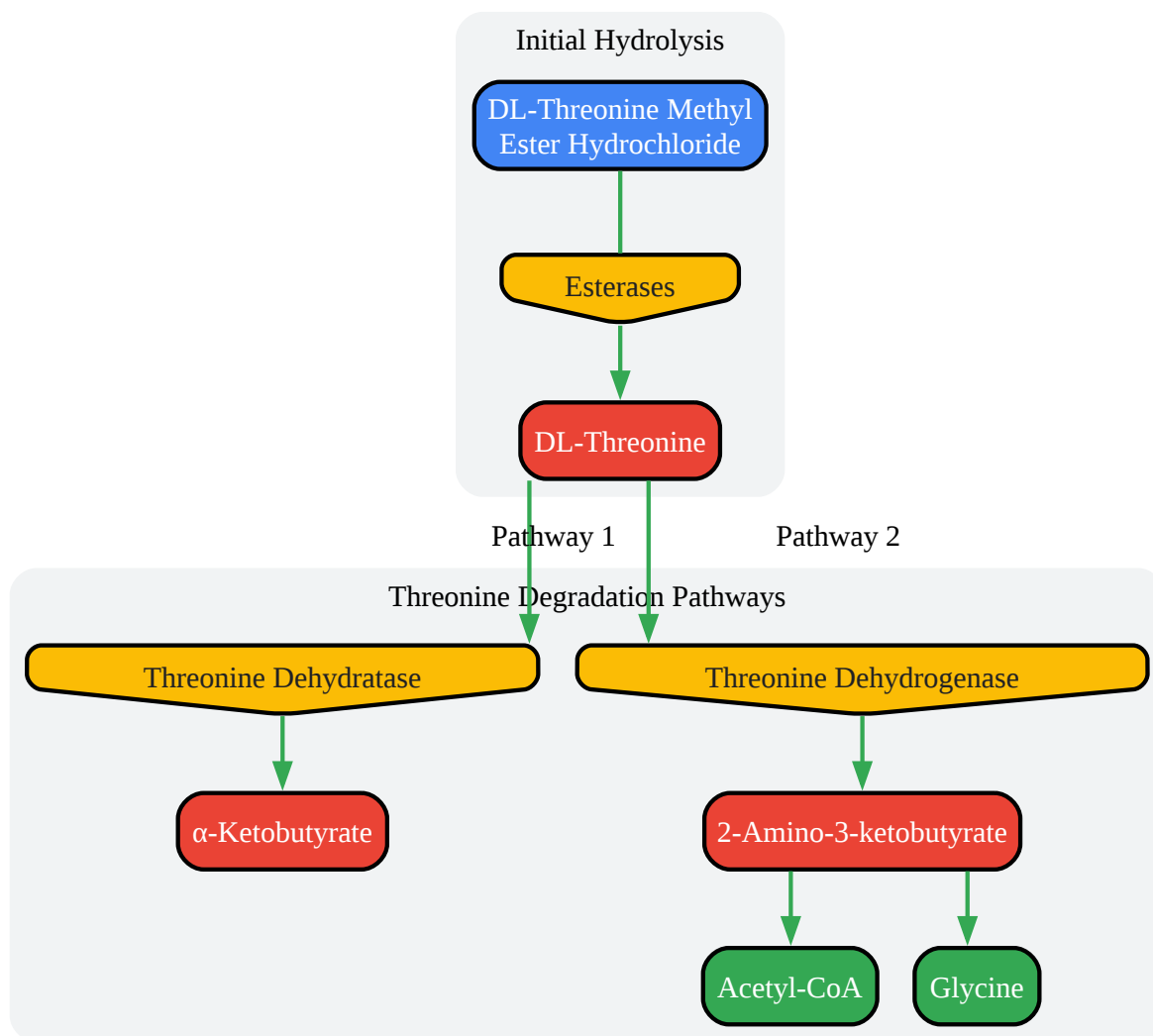
Threonine and its derivatives are utilized in drug design to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The incorporation of threonine moieties can improve a drug's stability, solubility, and binding affinity to its target.<sup>[2]</sup> Non-natural threonine derivatives are being explored in the development of enzyme inhibitors and antiviral drugs.<sup>[2]</sup> The D-isomer of threonine, present in the DL-racemic mixture, is of particular interest in designing peptides with increased resistance to proteolytic degradation, thereby extending their in vivo half-life.

### Metabolic and Physiological Studies

As a derivative of an essential amino acid, **DL-Threonine methyl ester hydrochloride** can be used in metabolic research to trace the fate of threonine in various biochemical pathways.<sup>[3]</sup> Threonine itself is known to influence lipid metabolism and protein synthesis.<sup>[4]</sup> Studies have shown that threonine supplementation can reduce fat accumulation by modulating signaling pathways related to lipogenesis and thermogenesis.<sup>[5]</sup>

### Metabolic Pathways

In a biological system, it is anticipated that **DL-Threonine methyl ester hydrochloride** is rapidly hydrolyzed by esterases to yield DL-Threonine and methanol. The subsequent metabolism of threonine can proceed through several pathways. In humans, the primary route of threonine degradation is via threonine dehydratase to  $\alpha$ -ketobutyrate.<sup>[6]</sup> Alternatively, threonine can be metabolized by threonine dehydrogenase to 2-amino-3-ketobutyrate, which is then converted to acetyl-CoA and glycine.<sup>[7]</sup>



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Metabolic fate of **DL-Threonine Methyl Ester Hydrochloride**.

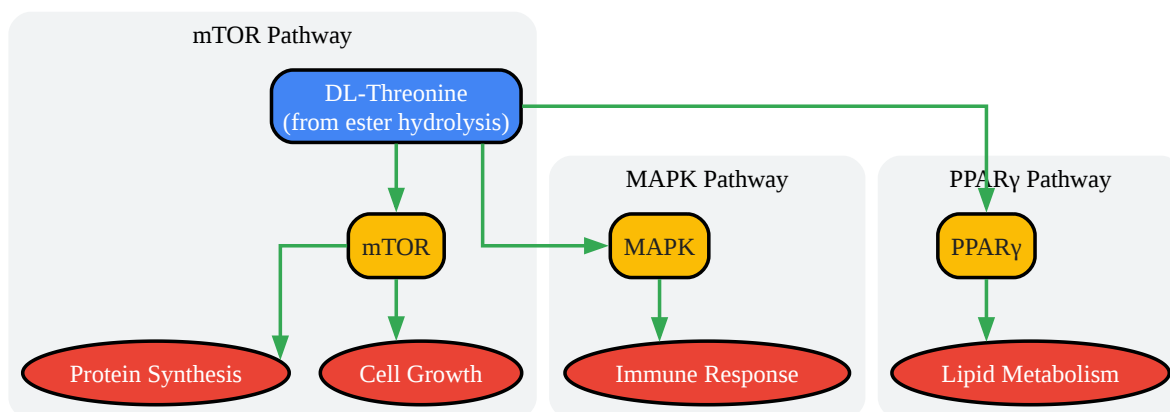
## Analytical Methods

The analysis and purification of **DL-Threonine methyl ester hydrochloride** and related compounds are typically performed using chromatographic techniques.

Analytical Technique	Description
HPLC	High-Performance Liquid Chromatography is a standard method for assessing the purity of DL-Threonine methyl ester hydrochloride. Reversed-phase columns are commonly used with aqueous-organic mobile phases.
Chiral HPLC	To separate the D- and L-enantiomers, chiral stationary phases are required. Macrocyclic glycopeptide-based columns, such as those with teicoplanin as the chiral selector, have been shown to be effective for the separation of underivatized amino acid enantiomers.[8]
GC-MS	Gas Chromatography-Mass Spectrometry can be used for the analysis of volatile derivatives of amino acid esters. Derivatization is often necessary to improve volatility and thermal stability.
TLC	Thin Layer Chromatography is a rapid and simple technique for monitoring the progress of synthesis reactions.

## Potential Signaling Pathways

While specific studies on the direct interaction of **DL-Threonine methyl ester hydrochloride** with signaling pathways are limited, the known physiological roles of its parent molecule, threonine, suggest potential areas of influence. Threonine is known to be involved in the modulation of the mTOR and MAPK signaling pathways, which are central regulators of cell growth, proliferation, and immune responses.[4] Threonine supplementation has also been shown to affect lipid metabolism through the PPAR $\gamma$  signaling pathway.[3]



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